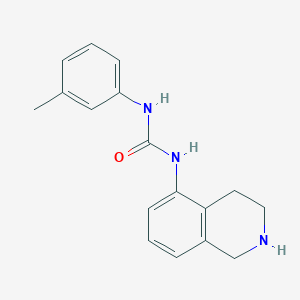

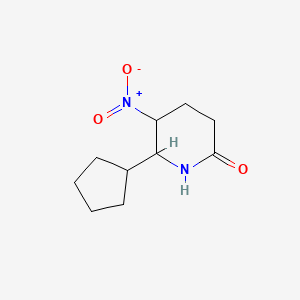

6-Cyclopentyl-5-nitropiperidin-2-one

Overview

Description

6-Cyclopentyl-5-nitropiperidin-2-one, also known as CP-5-NO2, is an organic compound that has a wide variety of applications in scientific research. CP-5-NO2 is a cyclic nitro-substituted piperidinone that is used in a variety of synthetic reactions, as well as in the study of biochemical and physiological processes. This compound has been used in a number of scientific fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Nitroaromatic Compound Metabolism and Environmental Impact

Nitroaromatic compounds, including structures similar to 6-Cyclopentyl-5-nitropiperidin-2-one, are primarily introduced into the environment through human activities such as the manufacturing of explosives, pesticides, and synthetic intermediates. Research has uncovered microbial systems capable of transforming or degrading these compounds. Anaerobic bacteria can reduce nitro groups to amines, and fungi like Phanerochaete chrysosporium show potential in bioremediation strategies for nitroaromatic compound degradation, which includes transforming them into less harmful substances or completely mineralizing them. This degradation is crucial for mitigating the environmental impact of nitroaromatic compounds, suggesting a potential application of 6-Cyclopentyl-5-nitropiperidin-2-one and similar structures in environmental biotechnology for pollution control and remediation efforts (Spain, 2013).

Nitroreductase Targeting for Tumor Hypoxia

Nitroreductase (NTR) is an enzyme overexpressed in hypoxic tumors, making it a target for tumor detection and therapy. A study on near-infrared cyanine dyes modified with nitro aromatic groups, including structures akin to 6-Cyclopentyl-5-nitropiperidin-2-one, demonstrated the potential of these compounds in NTR monitoring and bioimaging. One such compound, modified with a para-nitro benzoate group, served as a rapid near-infrared fluorescence-enhanced probe for NTR, enabling tumor hypoxia detection in vivo. This application highlights the relevance of 6-Cyclopentyl-5-nitropiperidin-2-one derivatives in developing diagnostic tools and therapeutic agents targeting tumor environments (Li et al., 2015).

Corrosion Inhibition

Research on 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, which share functional similarities with 6-Cyclopentyl-5-nitropiperidin-2-one, has shown these compounds to be effective corrosion inhibitors for mild steel in acidic environments. Their ability to form a protective film on metal surfaces, coupled with their interaction with the substrate, indicates that 6-Cyclopentyl-5-nitropiperidin-2-one derivatives could be explored for corrosion protection applications. This utility is especially relevant in industries where metal preservation under harsh chemical conditions is critical (Verma et al., 2015).

properties

IUPAC Name |

6-cyclopentyl-5-nitropiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c13-9-6-5-8(12(14)15)10(11-9)7-3-1-2-4-7/h7-8,10H,1-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHUYEVWXVQWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2C(CCC(=O)N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopentyl-5-nitropiperidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate](/img/structure/B1518529.png)

![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)

![1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1518533.png)

![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1518537.png)